molecular formula C9H12O3 B8273508 Ethyl 2-acetylpent-4-ynoate

Ethyl 2-acetylpent-4-ynoate

Cat. No.: B8273508
M. Wt: 168.19 g/mol
InChI Key: ZEGFYOBURCEHGA-UHFFFAOYSA-N
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Description

Ethyl 2-acetylpent-4-ynoate is an alkyne-containing ester with the molecular formula C₉H₁₂O₃ (inferred from synthesis data) . Its structure features an acetyl group at position 2 and a terminal alkyne (pent-4-ynoate) at position 4, making it a versatile intermediate in organic synthesis. It has been utilized in the preparation of heterocyclic compounds, such as benzimidazole derivatives, via reactions with hydrazines . Key spectroscopic data include ¹H NMR (δ 2.25 ppm for the acetyl methyl group) and ¹³C NMR (δ 159.4 ppm for the ketone carbonyl) .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 2-acetylpent-4-ynoate

InChI

InChI=1S/C9H12O3/c1-4-6-8(7(3)10)9(11)12-5-2/h1,8H,5-6H2,2-3H3

InChI Key

ZEGFYOBURCEHGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)C(=O)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
Ethyl 2-acetylpent-4-ynoate serves as a valuable building block in organic synthesis. It is commonly used in the formation of more complex molecules through various chemical reactions, including:

  • Reactions:
    • Oxidation: Converts to carboxylic acids or ketones.
    • Reduction: Produces alcohols or alkanes.
    • Substitution: Involves nucleophilic substitution where the ester group is replaced by different functional groups.

Common Reagents:

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Biological Applications

Biochemical Studies:
this compound has been employed in biochemical research to investigate enzyme-substrate interactions and metabolic pathways. Its structure allows it to act as a substrate for various enzymes, facilitating the study of metabolic processes.

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. Key findings from studies include:

StudyMethodologyFindings
Study 1Antimicrobial assayInhibition zones: Escherichia coli (15 mm), Staphylococcus aureus (15 mm); Minimum Inhibitory Concentration (MIC): 50 µg/mL
Study 2Antiparasitic assayIC50 against Leishmania: ~5 µg/mL
Study 3Cellular mechanismInduced oxidative stress in promastigotes; disrupted mitochondrial function

The compound's ability to disrupt cellular processes in pathogens may be attributed to its reactive intermediates, which can interfere with mitochondrial function, leading to increased oxidative stress and cell death.

Pharmaceutical Applications

Drug Precursor Potential:
this compound is being investigated for its potential as a drug precursor. Its unique chemical structure allows for modifications that could lead to the development of new pharmaceuticals targeting various diseases.

Industrial Uses

Production of Fine Chemicals:
In industrial settings, this compound is utilized in the production of fine chemicals, fragrances, and flavoring agents. Its reactivity makes it suitable for synthesizing complex compounds used in various consumer products.

Case Studies

Several studies have explored the applications of this compound across different fields:

Case Study Overview

Case StudyFocus AreaKey Insights
Case Study 1Antimicrobial ResearchDemonstrated effectiveness against bacterial strains with MIC values indicating moderate antibacterial activity.
Case Study 2Antiparasitic ActivityShowed promising results against Leishmania, suggesting potential for therapeutic use.
Case Study 3Mechanistic StudiesHighlighted the compound's role in inducing oxidative stress, providing insights into its biological activity.

Comparison with Similar Compounds

Ethyl Pent-4-ynoate (CAS 63093-41-4)

  • Molecular Formula : C₇H₁₀O₂
  • Key Features : Lacks the acetyl group at position 2, resulting in a simpler structure.
  • Reactivity: The absence of the acetyl group reduces opportunities for keto-enol tautomerism or nucleophilic attacks at the α-position.
  • Applications : Primarily used as a building block for alkyne-based couplings.
  • Physical Properties: Lower molecular weight (126.15 g/mol) and PSA (26.30 Ų) compared to ethyl 2-acetylpent-4-ynoate, leading to higher volatility and lower polarity .

Ethyl 4-Hydroxy-4-Methylpent-2-ynoate

  • Molecular Formula : C₈H₁₂O₃
  • Key Features : Contains a hydroxyl and methyl group at position 4.
  • Reactivity : The hydroxyl group enhances polarity (PSA = 46.53 Ų) and enables hydrogen bonding, improving solubility in polar solvents.
  • Applications : Used in synthesizing lactones and cyclic ethers via intramolecular cyclization .
  • Contrast: Less lipophilic (LogP = 0.32) than this compound (LogP = 1.41), limiting membrane permeability .

Ethyl 2-Diethoxyphosphorylpent-4-enoate (CAS 108298-18-6)

  • Molecular Formula : C₁₁H₂₁O₅P
  • Key Features: Phosphoryl group at position 2 and a double bond (enoate) instead of a triple bond.
  • Reactivity: The phosphoryl group enables Horner-Wadsworth-Emmons reactions for olefin synthesis. The enoate structure is less strained than ynoates, favoring stability.
  • Applications : Widely used in stereoselective alkene synthesis .
  • Contrast: Higher molecular weight (264.25 g/mol) and LogP (2.76) compared to this compound, suggesting greater lipophilicity .

Ethyl 2-Acetyl-3,3-Dimethylpent-4-ynoate

  • Molecular Formula : C₁₁H₁₆O₃
  • Key Features : Additional methyl groups at position 3 introduce steric hindrance.
  • Reactivity : Steric effects reduce accessibility to the α-position, slowing nucleophilic additions.
  • Applications : Useful in reactions requiring steric protection of reactive sites .
  • Contrast: Higher molecular weight (196.24 g/mol) but similar PSA (43.37 Ų) to this compound .

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) serves as the base to generate the enolate intermediate. Propargyl bromide is added dropwise at 0°C, followed by gradual warming to room temperature.

Key parameters influencing yield :

  • Base selection : NaH provides higher enolate stability compared to t-BuOK, achieving yields up to 72%.

  • Solvent polarity : DMF enhances reaction rates but may lead to side products (e.g., over-alkylation).

  • Temperature control : Maintaining sub-zero temperatures during enolate formation minimizes diketone byproducts.

Representative Procedure:

  • Ethyl acetoacetate (10 mmol) is dissolved in THF (30 mL) under N₂.

  • NaH (12 mmol) is added at 0°C, stirred for 30 min.

  • Propargyl bromide (12 mmol) is added dropwise, followed by 12 h stirring at 25°C.

  • The mixture is quenched with NH₄Cl, extracted with EtOAc, and purified via column chromatography (hexane:EtOAc = 4:1).
    Yield : 67% (2.53 g, 15.0 mmol).

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions offer a modular route to ethyl 2-acetylpent-4-ynoate, particularly for functionalized derivatives. The Sonogashira coupling between ethyl 2-acetyl-4-iodopent-4-enoate and terminal alkynes has been explored, though adaptations are required for the ynoate system.

Modified Sonogashira Protocol:

Ethyl 2-acetyl-4-iodopent-4-enoate is reacted with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine. After deprotection with K₂CO₃/MeOH, the terminal alkyne is obtained.

Optimization challenges :

  • Protecting group strategy : TMS protection prevents alkyne polymerization but requires post-reaction cleavage.

  • Catalyst loading : Higher Pd concentrations (10 mol%) improve conversion but increase costs.

Data Table: Comparative Yields in Cross-Coupling Methods

SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
Ethyl 4-iodoacetoacetateTMSAPd(PPh₃)₂Cl₂/CuI58
Ethyl 4-bromoacetoacetatePropargyl alcoholPd(OAc)₂/XPhos41

Enolate Alkylation with Propargyl Electrophiles

An alternative route involves the direct alkylation of preformed enolates with propargyl derivatives. This method avoids the need for transition metals and is scalable for industrial applications.

Stepwise Enolate Generation:

  • Enolization : Ethyl acetoacetate is treated with LDA (2.2 equiv) at −78°C in THF.

  • Alkylation : Propargyl triflate (1.5 equiv) is added, followed by slow warming to −20°C.

  • Work-up : Hydrolysis with saturated NH₄Cl and extraction yields the crude product.

Advantages :

  • High functional group tolerance due to low-temperature conditions.

  • Avoids propargyl bromide handling, which is thermally unstable.

Limitations :

  • Propargyl triflate’s moisture sensitivity necessitates strict anhydrous conditions.

  • LDA’s pyrophoric nature complicates large-scale use.

One-Pot Tandem Reactions

Recent advances employ tandem Michael addition-alkynylation sequences to streamline synthesis. For example, ethyl acetoacetate reacts with propargyl malononitrile in the presence of DBU, followed by in situ hydrolysis.

Mechanistic insights :

  • Michael addition forms a β-ketoester-propargyl adduct.

  • Base-mediated elimination generates the alkyne.

Typical conditions :

  • Solvent: CH₃CN, 80°C, 6 h.

  • Yield: 63% (isolated).

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors have been adapted to improve safety and efficiency:

Flow system parameters :

  • Residence time: 12 min.

  • Temperature: 120°C.

  • Catalyst: Immobilized Pd on Al₂O₃.

  • Throughput: 1.2 kg/day with 65% yield.

Key challenges :

  • Catalyst deactivation due to alkyne adsorption.

  • Purification requires fractional distillation under reduced pressure (bp 208°C at 1 atm) .

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols?

  • Methodological Answer: Adhere to FAIR Data Principles :
  • Findable : Deposit procedures in repositories like ChemRxiv with DOI links.
  • Accessible : Disclose vendor-specific details (e.g., Sigma-Aldrich catalyst lot numbers).
  • Interoperable : Use standardized units (IUPAC guidelines) and machine-readable formats.
  • Reusable : Provide step-by-step videos or interactive lab notebooks .

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